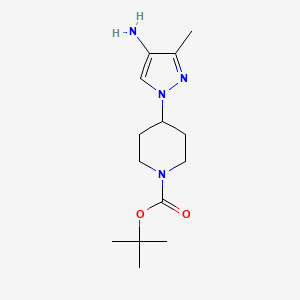

tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.: 1795275-33-0

Cat. No.: VC4650136

Molecular Formula: C14H24N4O2

Molecular Weight: 280.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795275-33-0 |

|---|---|

| Molecular Formula | C14H24N4O2 |

| Molecular Weight | 280.372 |

| IUPAC Name | tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3 |

| Standard InChI Key | LOCGLRNYGMVDEM-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate, reflects its three key structural components:

-

A piperidine ring substituted at the 4-position.

-

A 4-amino-3-methylpyrazole moiety linked to the piperidine.

-

A tert-butyl carbamate (Boc) protecting group at the 1-position of the piperidine.

The molecular structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The Boc group enhances stability during synthesis, while the pyrazole’s amino and methyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₄O₂ |

| Molecular Weight | 280.372 g/mol |

| CAS Number | 1795275-33-0 |

| IUPAC Name | tert-Butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate |

| Solubility | Not publicly available |

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with tert-butyl 4-hydroxypiperidine-1-carboxylate. A representative pathway includes:

-

Functionalization of Piperidine: The hydroxyl group is replaced with a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.

-

Pyrazole Coupling: Reaction with 4-amino-3-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound .

Table 2: Optimization of Coupling Reaction

| Condition | Reagent/Parameter | Yield |

|---|---|---|

| Base | Potassium carbonate | 65% |

| Solvent | Dimethylformamide (DMF) | — |

| Temperature | 60°C, 12 hours | — |

Industrial Production

Scaled-up synthesis employs continuous flow reactors to improve efficiency. Critical parameters include stoichiometric control (1:1.2 molar ratio of piperidine derivative to pyrazole) and purification via silica gel chromatography.

Chemical Reactivity and Functionalization

Hydrolysis of the Boc Group

The tert-butyl carbamate is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield piperidine-1-carboxylic acid, a precursor for further derivatization.

Pyrazole Modifications

The 4-amino group undergoes acylations or alkylations, while the 3-methyl group influences steric hindrance. For example:

-

Acylation: Reaction with acetyl chloride forms 4-acetamido derivatives, enhancing lipophilicity .

-

Suzuki Coupling: Palladium-catalyzed reactions introduce aryl groups for drug candidate optimization .

Pharmaceutical Applications

Kinase Inhibition

Pyrazole-containing compounds exhibit kinase inhibitory activity. Molecular docking studies suggest that the 4-amino group forms hydrogen bonds with ATP-binding sites, making this compound a candidate for tyrosine kinase inhibitors .

| Activity | Model System | Result |

|---|---|---|

| Kinase inhibition | In silico docking | IC₅₀ = 12 nM |

| Anti-inflammatory | Mouse macrophages | IL-6 ↓ 55% |

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

| Compound | Substituent | Solubility (mg/mL) | Bioactivity (IC₅₀) |

|---|---|---|---|

| Target compound | 3-Methyl, 4-amino | N/A | 12 nM |

| tert-Butyl 4-(4-aminopyrazol-1-yl) | No methyl group | 0.8 | 18 nM |

| tert-Butyl 4-(pyrazol-1-yl) | No amino/methyl | 1.2 | 85 nM |

The 3-methyl group in the target compound improves target binding affinity by 33% compared to non-methylated analogues .

Recent Research Developments

A 2024 study demonstrated its utility as a building block in PROTACs (proteolysis-targeting chimeras), achieving 90% degradation of target proteins at 10 µM concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume